molecular formula C11H21N3O2 B11555198 (3Z)-N-(butan-2-yl)-3-(2-propanoylhydrazinylidene)butanamide

(3Z)-N-(butan-2-yl)-3-(2-propanoylhydrazinylidene)butanamide

Cat. No.: B11555198
M. Wt: 227.30 g/mol
InChI Key: BOMJWWBMUWBYJA-LCYFTJDESA-N
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Description

(3Z)-N-(BUTAN-2-YL)-3-(PROPANAMIDOIMINO)BUTANAMIDE is a synthetic organic compound characterized by its unique structure, which includes a butanamide backbone with a propanamidoimino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-N-(BUTAN-2-YL)-3-(PROPANAMIDOIMINO)BUTANAMIDE typically involves the reaction of butan-2-ylamine with a suitable propanamidoimino precursor under controlled conditions. The reaction is often carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) to prevent hydrolysis of the intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amidoimino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, or thiols in polar aprotic solvents.

Major Products:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted butanamides.

Scientific Research Applications

(3Z)-N-(BUTAN-2-YL)-3-(PROPANAMIDOIMINO)BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-N-(BUTAN-2-YL)-3-(PROPANAMIDOIMINO)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    (3Z)-N-(BUTAN-2-YL)-3-(PROPANAMIDOIMINO)BUTANAMIDE:

    N-(BUTAN-2-YL)-3-(PROPANAMIDOIMINO)BUTANAMIDE: Lacks the (3Z) configuration, leading to different chemical properties.

    N-(BUTAN-2-YL)-3-(PROPANAMIDOIMINO)PROPIONAMIDE: Similar structure but with a different backbone, affecting its reactivity and applications.

Uniqueness: The (3Z) configuration of (3Z)-N-(BUTAN-2-YL)-3-(PROPANAMIDOIMINO)BUTANAMIDE imparts unique chemical properties and reactivity, making it distinct from other similar compounds. This configuration can influence its interaction with biological targets and its overall stability.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

(3Z)-N-butan-2-yl-3-(propanoylhydrazinylidene)butanamide

InChI

InChI=1S/C11H21N3O2/c1-5-8(3)12-11(16)7-9(4)13-14-10(15)6-2/h8H,5-7H2,1-4H3,(H,12,16)(H,14,15)/b13-9-

InChI Key

BOMJWWBMUWBYJA-LCYFTJDESA-N

Isomeric SMILES

CCC(C)NC(=O)C/C(=N\NC(=O)CC)/C

Canonical SMILES

CCC(C)NC(=O)CC(=NNC(=O)CC)C

Origin of Product

United States

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